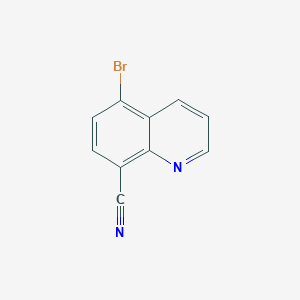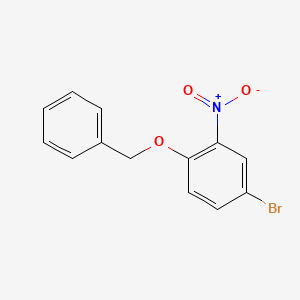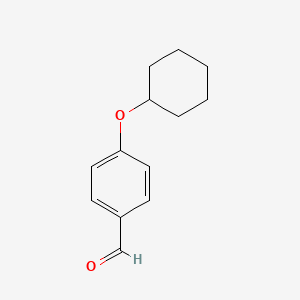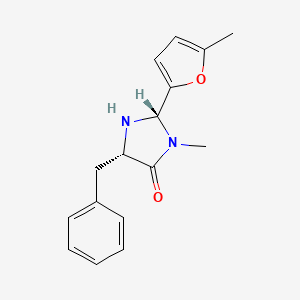![molecular formula C11H7N3 B1339014 [2,4'-Bipyridin]-5-carbonitril CAS No. 834881-86-6](/img/structure/B1339014.png)
[2,4'-Bipyridin]-5-carbonitril
Übersicht
Beschreibung
[2,4'-Bipyridine]-5-carbonitrile is a useful research compound. Its molecular formula is C11H7N3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,4'-Bipyridine]-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,4'-Bipyridine]-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Koordinationschemie und Metallkomplexe
[2,4'-Bipyridin]-5-carbonitril: ist ein vielseitiger Ligand in der Koordinationschemie, da er die Fähigkeit besitzt, sich über seine Stickstoffatome an Metallionen zu binden. Diese Eigenschaft wird genutzt, um komplexe Metallarchitekturen zu schaffen, die in der Katalyse, in magnetischen Materialien und in lumineszierenden Verbindungen von grundlegender Bedeutung sind .
Supramolekulare Chemie
Die Stickstoffatome in This compound können an nicht-kovalenten Wechselwirkungen wie Wasserstoff- oder Halogenbindungen teilnehmen. Dies ermöglicht die Bildung supramolekularer Strukturen mit möglichen Anwendungen in der molekularen Erkennung, in Selbstassemblierungsprozessen und in der Gestaltung neuartiger Nanomaterialien .
Katalyse
Bipyridinderivate, einschließlich This compound, sind bekanntermaßen wirksame Liganden für Katalysatoren. Sie können die Effizienz verschiedener chemischer Reaktionen, einschließlich Kreuzkupplungsreaktionen, verbessern, indem sie Übergangszustände und Zwischenprodukte stabilisieren .
Organische Synthese
In der organischen Synthese kann This compound verwendet werden, um Bipyridin-Einheiten in größere organische Strukturen einzuführen. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle mit spezifischen elektronischen und strukturellen Eigenschaften .
Photovoltaische Materialien
Die elektronischen Eigenschaften von This compound machen es zu einem Kandidaten für den Einsatz in photovoltaischen Materialien. Seine Fähigkeit, als Elektronendonor oder -akzeptor zu fungieren, kann bei der Entwicklung organischer Solarzellen genutzt werden .
Elektrochemische Sensoren
Aufgrund seiner elektroaktiven Natur kann This compound in elektrochemische Sensoren eingebaut werden. Diese Sensoren können verschiedene Substanzen anhand elektrochemischer Veränderungen nach der Bindung an den Analyten nachweisen .
Biologisch aktive Moleküle
Forschungen an Bipyridinderivaten haben gezeigt, dass es Potenzial für die Schaffung biologisch aktiver Moleküle gibt. This compound könnte als Baustein für Pharmazeutika dienen, die über Metallkoordination oder Pi-Pi-Wechselwirkungen mit biologischen Zielmolekülen interagieren .
Materialchemie
This compound: kann zur Materialchemie beitragen, indem es Teil der Synthese neuer Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit, Flexibilität und Stabilität ist. Es kann bei der Herstellung von Polymeren, Beschichtungen und elektronischen Materialien verwendet werden .
Wirkmechanismus
Target of Action
Bipyridines, in general, are known to interact with various metal ions, making them popular ligands in coordination chemistry . .
Mode of Action
As a bipyridine derivative, it may interact with its targets through coordination chemistry, forming complexes with metal ions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Bipyridines can influence a variety of biochemical processes due to their ability to form complexes with metal ions
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound . Future research should focus on understanding the pharmacokinetic profile of [2,4’-Bipyridine]-5-carbonitrile.
Result of Action
Given its potential to form complexes with metal ions, it may influence a variety of cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the activity of [2,4’-Bipyridine]-5-carbonitrile.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
[2,4’-Bipyridine]-5-carbonitrile plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as a ligand, forming complexes with transition metal ions. . The compound interacts with enzymes and proteins through coordination bonds, influencing their activity and stability. For example, [2,4’-Bipyridine]-5-carbonitrile can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This interaction highlights the compound’s potential in modulating enzyme activity and cellular signaling pathways.
Cellular Effects
The effects of [2,4’-Bipyridine]-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit phosphodiesterase enzymes results in elevated cAMP levels, which can affect cell proliferation, differentiation, and apoptosis . Additionally, [2,4’-Bipyridine]-5-carbonitrile has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses . These effects underscore the compound’s potential in regulating cellular processes and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, [2,4’-Bipyridine]-5-carbonitrile exerts its effects through binding interactions with biomolecules. The compound forms coordination complexes with metal ions, which can inhibit or activate enzymes by altering their conformation and activity . For instance, the inhibition of phosphodiesterase enzymes by [2,4’-Bipyridine]-5-carbonitrile leads to increased cAMP levels, affecting downstream signaling pathways and gene expression . These molecular interactions highlight the compound’s role in modulating enzyme activity and cellular signaling mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,4’-Bipyridine]-5-carbonitrile can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and light exposure . Long-term studies have shown that [2,4’-Bipyridine]-5-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression
Dosage Effects in Animal Models
The effects of [2,4’-Bipyridine]-5-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At high doses, [2,4’-Bipyridine]-5-carbonitrile can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
[2,4’-Bipyridine]-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, [2,4’-Bipyridine]-5-carbonitrile can affect the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production and redox balance
Transport and Distribution
The transport and distribution of [2,4’-Bipyridine]-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, [2,4’-Bipyridine]-5-carbonitrile can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution properties are crucial for understanding the compound’s bioavailability and pharmacokinetics in biochemical research.
Subcellular Localization
The subcellular localization of [2,4’-Bipyridine]-5-carbonitrile is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum . This localization can affect the compound’s activity and function, influencing its role in cellular processes and biochemical reactions
Eigenschaften
IUPAC Name |
6-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHQQFYBLAUBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463306 | |
| Record name | [2,4'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-86-6 | |
| Record name | [2,4'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of the synthesized [2,4'-Bipyridine]-5-carbonitrile derivatives?
A1: The research primarily focuses on the synthesis and in vitro antimicrobial activity of novel [2,4'-Bipyridine]-5-carbonitrile derivatives. Specifically, the studies investigate compounds containing either a 4-hydroxyphenylthio moiety [] or a 4-aminohenylthio moiety []. While the exact mechanism of action remains to be elucidated, the presence of these moieties, along with variations in the aryl substituents, significantly influences the antimicrobial activity. These findings suggest potential applications of these derivatives as lead compounds for developing new antimicrobial agents.
Q2: What synthetic approaches were employed to obtain the [2,4'-Bipyridine]-5-carbonitrile derivatives?
A2: Both studies utilize a similar multi-step synthetic approach starting from either 4-hydroxythiophenol [] or 4-aminothiophenol []. The key intermediate, a substituted pyridine bearing a thiophenol moiety, is reacted with ethyl cyanoacetate and an aromatic aldehyde to yield the desired [2,4'-Bipyridine]-5-carbonitrile core structure. Variations in the aromatic aldehydes allow for the generation of a library of compounds with diverse substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)


![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)



![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
